molecular formula C24H20O8 B233175 (1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione CAS No. 142780-50-5

(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione

Cat. No.: B233175
CAS No.: 142780-50-5
M. Wt: 318.4 g/mol
InChI Key: LILRNUJDHJYEPR-PSYCDZQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione is a natural product found in Aplysia fasciata with data available.

Scientific Research Applications

Optical Activity and Absolute Configuration

Research on similar compounds has focused on their optical activity and absolute configuration. For example, studies have been conducted on the optical activity and absolute configuration of related diones, such as 1,4-Dihydroxytricyclo[6.4.0.04,9]dodecane-7,10-dione, which have been resolved into pure enantiomers. This resolution is crucial for understanding the interaction between different groups in the compound (Jürgensen, Roßnagel, & Musso, 1991).

Chiral C2-Symmetric Molecules

Chiral C2-symmetric molecules, such as the compound derived from enantiomerically pure (-)-(1R,3S,4S,6R,8R)-4-bromo-3-methoxy-2-oxatricyclo[4.3.1.0(3,8)]decan-10-one, have been synthesized and studied for their absolute configuration using CD spectroscopy. These studies are significant for understanding molecular rearrangements and proving absolute configurations (Žilinskas, Stončius, & Butkus, 2005).

Transannular Cyclization Reactions

Investigations into the transannular cyclization reactions of similar compounds, such as cyclooctane-1,5-dione, have been carried out. These studies provide insights into the formation of complex molecular structures through reactions with diamines and the subsequent synthesis of various alkane derivatives (Malamidou-Xenikaki, 1996).

Natural Occurrence and Structural Analysis

Research into naturally occurring compounds with similar structures, like xerophenone A, has been conducted. Such studies involve determining the absolute configuration of these compounds and analyzing their molecular conformations and interactions (Fun et al., 2012).

Synthesis and Characterization

The synthesis and characterization of compounds with similar structures are also a focus of research. This includes the preparation of compounds through various chemical reactions and their subsequent analysis using techniques like NMR and MS (Szulczyk & Struga, 2012).

Cyclization/Cycloaddition Cascade

Exploring the potential routes to synthesize complex molecular structures, such as the oxatricyclo[6.3.1.0(0,0)]dodecane substructure of certain diterpenes, is another area of research. This involves studying the behavior of carbonyl ylide dipoles under different conditions (Padwa, Boonsombat, Rashatasakhon, & Willis, 2005).

Properties

CAS No.

142780-50-5

Molecular Formula

C24H20O8

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,2S,4S,8R)-1-methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione

InChI

InChI=1S/C20H30O3/c1-12(2)6-5-7-13(3)15-11-17-19-14(10-18(22)23-17)16(21)8-9-20(15,19)4/h6,13-15,17,19H,5,7-11H2,1-4H3/t13?,14-,15-,17-,19?,20+/m0/s1

InChI Key

LILRNUJDHJYEPR-PSYCDZQUSA-N

Isomeric SMILES

CC(CCC=C(C)C)[C@@H]1C[C@H]2C3[C@@]1(CCC(=O)[C@@H]3CC(=O)O2)C

SMILES

CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C

Canonical SMILES

CC(CCC=C(C)C)C1CC2C3C1(CCC(=O)C3CC(=O)O2)C

Synonyms

3-epi-aplykurodinone B
aplykurodinone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione
Reactant of Route 2
(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione
Reactant of Route 3
(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione
Reactant of Route 4
(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione
Reactant of Route 5
(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione
Reactant of Route 6
(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione

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